3-Iodo-1-methyl-1H-indazole
Overview
Description
3-Iodo-1-methyl-1H-indazole is a derivative of the indazole family, which is a heterocyclic compound consisting of a pyrazole ring fused to a benzene ring. The indazole scaffold is of significant interest in medicinal chemistry due to its presence in compounds with various bioactivities, such as antimicrobial, antiviral, and antitumor effects . The specific substitution pattern of the 3-iodo-1-methyl-1H-indazole provides unique properties that can be exploited in the synthesis of novel compounds .
Synthesis Analysis
The synthesis of 1-substituted-1H-indazoles, which would include derivatives like 3-iodo-1-methyl-1H-indazole, can be achieved through several methods. One approach involves the 1,3-dipolar cycloaddition of nitrile imines to benzyne, which affords N(1)-C(3) disubstituted indazoles in moderate to excellent yields . Another efficient method for synthesizing 3-heteroaryl N-1-functionalized indazoles, such as 3-iodo-1-methyl-1H-indazole, utilizes palladium cross-coupling reactions . Additionally, a practical, metal-free synthesis from o-aminobenzoximes has been reported, which is mild and amenable to scale-up .
Molecular Structure Analysis
The molecular structure of indazole derivatives can be significantly influenced by the substitution of atoms on the indazole ring. For instance, the replacement of a hydrogen atom by a fluorine atom in NH-indazoles has been shown to affect the supramolecular structure, as observed in X-ray crystallography studies . Although the specific structure of 3-iodo-1-methyl-1H-indazole is not detailed in the provided papers, similar analyses can be applied to understand its molecular conformation and interactions.
Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, nucleophilic substitution reactions with oxazino-/oxazolino-/benzoxazin[3,2-b]indazoles under microwave conditions yield a diverse set of 2-substituted 1H-indazolones . The reactivity of the iodo group in 3-iodo-1-methyl-1H-indazole would likely facilitate further functionalization through cross-coupling reactions, as indicated by the synthesis methods involving palladium catalysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives can be explored through experimental and computational studies. For example, the electrostatic properties, spectroscopy, and structure of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole have been investigated using high-resolution mass spectroscopy, NMR spectroscopy, and ab initio quantum theory . These studies provide insights into the behavior of indazole derivatives, which can be extrapolated to understand the properties of 3-iodo-1-methyl-1H-indazole.
Scientific Research Applications
Structural Analysis and Supramolecular Interactions
3-Iodo-1-methyl-1H-indazole has been studied for its structural characteristics and supramolecular interactions. Research has explored the structures of NH-indazoles, including 3-methyl-1H-indazole, and their behavior in crystal formations. These studies provide insights into the supramolecular interactions like hydrogen bonds and aromatic interactions, contributing to the understanding of indazole crystallization and tautomerism (Teichert et al., 2007).
Synthesis of Heteroaryl-Functionalized Indazoles
The compound has been utilized in the synthesis of novel 3-heteroaryl N-1-functionalized indazoles. This process involves palladium cross-coupling reactions, highlighting its role in the efficient synthesis of indazole derivatives with potential applications in various fields (Fraile et al., 2011).
Antibacterial and Antifungal Properties
Indazole compounds, including 3-Iodo-1-methyl-1H-indazole, have shown significant biological properties, such as antimicrobial, anti-inflammatory, and anticancer activities. These properties are attributed to the structure and derivatives of indazoles, making them potential candidates for therapeutic applications (Panda et al., 2022).
Catalytic Applications in Synthesis
Research has demonstrated the use of 3-Iodo-1-methyl-1H-indazole in catalytic processes, such as palladium-catalyzed direct C7-arylation. This process is significant for the synthesis of indazoles with applications in pharmaceuticals and agrochemicals, illustrating the compound's role in facilitating complex chemical transformations (Naas et al., 2014).
Enthalpy of Formation Studies
The compound has been studied for its thermochemical properties, such as the enthalpy of formation. These studies are crucial for understanding the energetic and structural aspects of indazoles, which can have implications in material science and pharmaceutical applications (Orozco-Guareño et al., 2019).
Role in Cancer Therapy Research
Indazole compounds, including 3-Iodo-1-methyl-1H-indazole, have been researched for their potential in cancer therapy. Studies have investigated ruthenium(III) coordination compounds, where indazole derivatives play a role, demonstrating promising results in clinical studies for cancer treatment (Kuhn et al., 2015).
Computational Chemistry Applications
3-Iodo-1-methyl-1H-indazole has been part of computational chemistry studies, where its properties like tautomerism, proton affinities, and dipole moments have been computed. These investigations contribute to a deeper understanding of the physicochemical properties of indazoles in various environments (Öǧretir & Tay, 2002).
Anticancer and Antimicrobial Evaluations
Research has been conducted on the synthesis of new indazole derivatives, including 3-Iodo-1-methyl-1H-indazole, to evaluate their antimicrobial and anticancer activities. These studies have shown varying degrees of activity, contributing to the search for new therapeutic agents (Daidone et al., 2010).
Safety And Hazards
properties
IUPAC Name |
3-iodo-1-methylindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-11-7-5-3-2-4-6(7)8(9)10-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQYCAYEBWRHLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610819 | |
Record name | 3-Iodo-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-1-methyl-1H-indazole | |
CAS RN |
52088-10-5 | |
Record name | 3-Iodo-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodo-1-methyl-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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